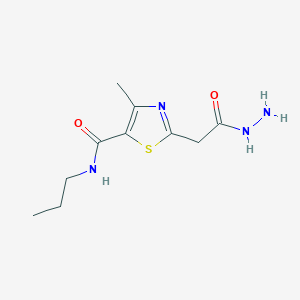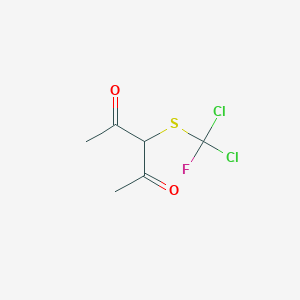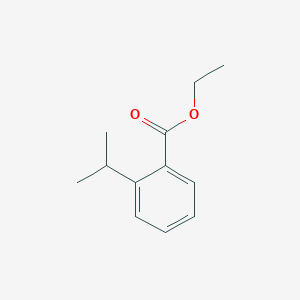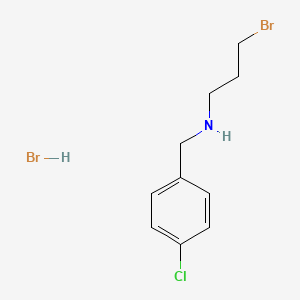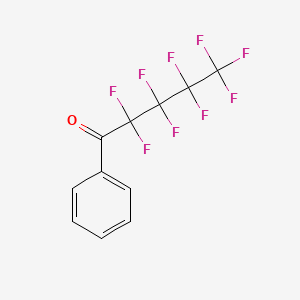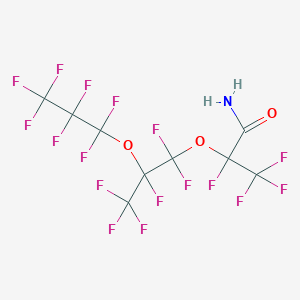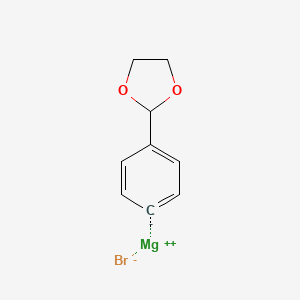
Bromomethyl-dimethyl-phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethyl-dimethyl-phenylsilane is an organosilicon compound that features a bromomethyl group attached to a silicon atom, which is also bonded to two methyl groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromomethyl-dimethyl-phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with bromomethyl compounds under specific conditions. For example, the reaction of phenylsilane with bromomethyl chloride in the presence of a base such as triethylamine can yield this compound. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Bromomethyl-dimethyl-phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The silicon-bromine bond can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form dimethyl-phenylsilane.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Major Products Formed
Substitution: Aminomethyl-dimethyl-phenylsilane or thiomethyl-dimethyl-phenylsilane.
Reduction: Dimethyl-phenylsilane.
Oxidation: Silanols or siloxanes.
Scientific Research Applications
Bromomethyl-dimethyl-phenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the preparation of silicon-based polymers and materials with unique properties.
Catalysis: It serves as a precursor for catalysts used in various chemical reactions.
Biological Studies: Research into its potential biological activity and interactions with biomolecules is ongoing
Mechanism of Action
The mechanism of action of bromomethyl-dimethyl-phenylsilane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for easy substitution reactions. The silicon atom can also participate in various chemical transformations, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Dimethyl-phenylsilane: Similar structure but without the bromomethyl group, leading to different reactivity.
Bromotrimethylsilane: Contains three methyl groups instead of a phenyl group, resulting in different chemical properties
Uniqueness
Bromomethyl-dimethyl-phenylsilane is unique due to the presence of both a bromomethyl group and a phenyl group attached to the silicon atom. This combination provides a balance of reactivity and stability, making it useful in various chemical applications .
Properties
IUPAC Name |
bromomethyl-dimethyl-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUABCRQJQQPFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503934 |
Source


|
| Record name | (Bromomethyl)(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22655-93-2 |
Source


|
| Record name | (Bromomethyl)(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
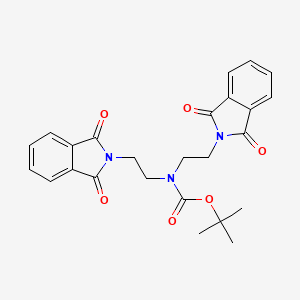
![tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B6307568.png)
